molecular formula C14H16N6 B3951559 3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile

3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile

Cat. No.: B3951559
M. Wt: 268.32 g/mol
InChI Key: OCJMMBJINGTUBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the indazole and pyrazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of indazole derivatives often employs transition metal-catalyzed reactions, reductive cyclization, and other methods . The pyrazine moiety can be introduced through reactions involving nitration-annulation or other cyclization techniques .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing these synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The pyrazine moiety may also contribute to the compound’s activity by interacting with various cellular components .

Properties

IUPAC Name

3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-20(14-12(8-15)16-6-7-17-14)9-13-10-4-2-3-5-11(10)18-19-13/h6-7H,2-5,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMMBJINGTUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC2=C1CCCC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile
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3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile
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3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile
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3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile
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3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile
Reactant of Route 6
3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile

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